molecular formula C17H25N3O2 B13788478 tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate

tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate

Cat. No.: B13788478
M. Wt: 303.4 g/mol
InChI Key: LEQMRTORHHGRIW-GJZGRUSLSA-N
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Description

tert-Butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate is a complex organic compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a tert-butyl group, a diazabicycloheptane ring, and a phenylcarbamate moiety. This compound is often used in scientific research due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Diazabicycloheptane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazabicycloheptane ring.

    Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halides and bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The diazabicycloheptane ring and phenylcarbamate moiety play crucial roles in its reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

tert-Butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents.

    This compound: Differing in the position or type of functional groups.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl N-[4-[[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]carbamate

InChI

InChI=1S/C17H25N3O2/c1-17(2,3)22-16(21)19-13-6-4-12(5-7-13)10-20-11-14-8-15(20)9-18-14/h4-7,14-15,18H,8-11H2,1-3H3,(H,19,21)/t14-,15-/m0/s1

InChI Key

LEQMRTORHHGRIW-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN2C[C@@H]3C[C@H]2CN3

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CN2CC3CC2CN3

Origin of Product

United States

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